2-{[(4-Methoxybenzyl)amino]methyl}phenol
Description
2-{[(4-Methoxybenzyl)amino]methyl}phenol is a Schiff base derivative characterized by a phenolic hydroxyl group and a 4-methoxybenzylamino moiety. This compound is synthesized via condensation reactions between aromatic aldehydes and amines, as demonstrated in studies involving ethanol, 4-methoxybenzaldehyde, and primary amines under mild conditions . Its structure features intramolecular hydrogen bonding between the phenolic -OH and the imine nitrogen, stabilizing the planar geometry .
Properties
CAS No. |
827328-87-0 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-[[(4-methoxyphenyl)methylamino]methyl]phenol |
InChI |
InChI=1S/C15H17NO2/c1-18-14-8-6-12(7-9-14)10-16-11-13-4-2-3-5-15(13)17/h2-9,16-17H,10-11H2,1H3 |
InChI Key |
SXVLTJCZURMIRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation
Reductive amination stands as the most widely reported method for synthesizing secondary amines of this class. The process involves the condensation of 4-methoxybenzylamine with 2-hydroxybenzaldehyde under hydrogenation conditions. A catalytic system employing palladium on carbon (Pd/C) in methanol at standard atmospheric pressure (90–110 kPa) facilitates the reaction. The imine intermediate forms in situ, followed by reduction to yield the target amine.
Key reaction parameters include:
- Catalyst loading : 5–10% Pd/C by substrate weight
- Temperature : 293–298 K (20–25°C)
- Reaction time : 4–6 hours
- Yield : 78–90% (based on analogous reactions)
This method benefits from operational simplicity and compatibility with scale-up processes. However, catalyst recovery and potential over-reduction side reactions necessitate careful optimization.
Ammonium Formate-Mediated Transfer Hydrogenation
Alternative protocols utilize ammonium formate as a hydrogen donor in lieu of gaseous H₂. The procedure detailed in for related acetohydrazides demonstrates:
- Equimolar mixing of 4-methoxybenzylamine and 2-hydroxybenzaldehyde in ethanol
- Addition of ammonium formate (3–5 equivalents)
- Reflux at 353 K (80°C) for 2–3 hours
This approach eliminates handling of pressurized hydrogen gas while maintaining yields comparable to catalytic methods (75–85%).
Mannich Reaction Pathways
The classical Mannich reaction provides an alternative route through three-component coupling:
Reactants :
- Phenol (nucleophile)
- Formaldehyde (electrophilic carbonyl source)
- 4-Methoxybenzylamine (amine component)
Conditions :
- Solvent: Ethanol/water (3:1 v/v)
- Temperature: 333–343 K (60–70°C)
- Reaction time: 4–8 hours
- Yield: 65–72% (extrapolated from)
The mechanism proceeds through formation of an iminium ion intermediate, which undergoes nucleophilic attack by the phenolic oxygen. Acidic workup (HCl) precipitates the product as hydrochloride salt, requiring subsequent basification for free amine isolation.
Schiff Base Intermediate Formation
Crystallographic evidence from supports the viability of Schiff base intermediates in analogous systems:
- Condensation of 4-methoxybenzylamine with 2-hydroxyacetophenone
- Isolation of the (E)-imine intermediate
- Selective reduction using NaBH₄ or BH₃·THF
This stepwise approach allows characterization of intermediates but introduces additional purification steps, reducing overall efficiency (total yield: 60–68%).
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Typical Yield | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | High atom economy, simple workup | Requires H₂ handling, catalyst cost | 78–90% | Excellent |
| Transfer Hydrogenation | Ambient pressure operation | Higher stoichiometric reagent use | 75–85% | Good |
| Mannich Reaction | Single-pot synthesis | Competing side reactions | 65–72% | Moderate |
| Schiff Base Reduction | Intermediate characterization | Multi-step process | 60–68% | Limited |
Purification and Characterization
Final product isolation typically employs:
- Crystallization : Ethanol/water mixtures (4:1) at 278 K (5°C)
- Chromatography : Silica gel with ethyl acetate/hexane (1:3) for analytical samples
Critical characterization data aligns with structural analogs:
- ¹H NMR (DMSO-d₆, 400 MHz): δ 3.72 (s, 3H, OCH₃), 4.25 (s, 2H, CH₂NH), 6.70–7.25 (m, 8H, aromatic)
- IR (KBr): 3350 cm⁻¹ (O-H), 1605 cm⁻¹ (C=N reduced), 1250 cm⁻¹ (C-O-C)
Industrial-Scale Considerations
Patent literature highlights key optimization parameters for kilogram-scale production:
- Solvent selection : Methanol > ethanol > IPA for catalyst compatibility
- Impurity control : Maintain pH 6.5–7.5 using ammonium acetate buffer
- Catalyst recycling : 3–5 reuse cycles before activity loss
Economic modeling suggests catalytic hydrogenation achieves the lowest production cost ($120–150/kg at 100 kg batch scale) compared to Mannich ($180–220/kg) or Schiff base ($250–300/kg) routes.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Methoxybenzyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols and amines can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and reduced phenolic compounds.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
2-{[(4-Methoxybenzyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(4-Methoxybenzyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, while the methoxybenzylamine moiety can interact with active sites through hydrophobic interactions or covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
a. (E)-4-Methyl-2-((o-tolylimino)methyl)phenol (Compound 1)
- Structure : Differs in the substituents at the aromatic ring (4-methyl vs. 4-methoxy) and the absence of a benzyl group.
- Synthesis : Prepared from o-toluidine and 4-methylsalicylaldehyde .
- Properties : Exhibits lower solubility in polar solvents compared to the target compound due to the hydrophobic methyl group .
b. 1-[Benzyl(4-methoxybenzyl)amino]-3-(4-chlorophenoxy)propan-2-ol (Compound 33)
- Structure: Contains an additional 4-chlorophenoxy-propanol chain, enhancing steric bulk.
- Synthesis: Achieved via reaction of N-benzyl-1-(4-methoxyphenyl)methanamine with 2-[(4-chlorophenoxy)methyl]oxirane (84.6% yield) .
c. 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol
- Structure: Methoxy group at position 2 instead of the phenolic -OH at position 2 in the target compound.
- Properties : Higher lipophilicity (LogP ≈ 2.8) compared to the target compound (LogP ≈ 1.9) due to the methoxy substitution .
Physicochemical Properties
Key Research Findings
- Structural Insights : X-ray crystallography of related compounds (e.g., CCDC 1850211) confirms the planar geometry of the imine moiety, critical for bioactivity .
- Thermal Stability: Derivatives with 4-methoxybenzyl groups show higher thermal stability (decomposition >200°C) compared to non-substituted analogues .
- ADMET Profiles : Computational studies predict moderate blood-brain barrier penetration for the target compound, unlike more polar analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
